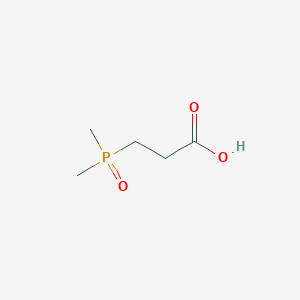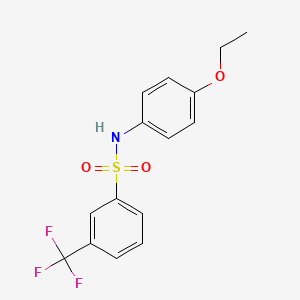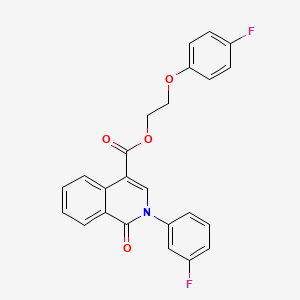![molecular formula C8H5F3NNaO3 B2378434 Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate CAS No. 2197054-91-2](/img/structure/B2378434.png)
Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” is a sodium salt of 2-[4-(trifluoromethoxy)pyridin-2-yl]acetic acid . It is a compound of interest in the field of pharmaceuticals, agrochemicals, and material sciences .
Synthesis Analysis
The synthesis of “this compound” involves a general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis
The molecular formula of “this compound” is C8H5F3NNaO3. The molecular weight is 243.117.Chemical Reactions Analysis
The compound is involved in the trifluoromethoxylation of arenes and heteroarenes . This reaction is significant due to the importance of trifluoromethoxylated compounds in various fields .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 227.12 . The storage temperature is room temperature .Scientific Research Applications
Synthesis of Complex Compounds : In the realm of organometallic chemistry, Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate is instrumental in the synthesis of complex compounds. For instance, a study described the synthesis of binuclear centro-symmetric complexes using sodium salts of para-substituted phenyl acetic acid and CuSO4, followed by treatment with pyridine (Iqbal et al., 2013). Similarly, another research effort involved the preparation of new mono- and di-organotin(IV) derivatives containing anionic bis(2-pyridylthio)acetate (Benetollo et al., 2005).
Catalytic and Electrochemical Applications : Research has also been conducted on the catalytic ability of Zinc carboxylate complexes of 2,3-pyridine dicarboxylic acid and related compounds (Singh et al., 2011). These studies indicate potential applications in carbon-carbon bond formation reactions, highlighting the chemical's significance in synthetic chemistry.
Material Science and Surface Activity : In material science, the effects of organic salts like sodium acetate on the aggregation behavior of certain surfactants have been investigated. Such studies are crucial for understanding the applications of cationic silicone surfactants in industrial production (Fang et al., 2016).
Organic Synthesis and Functionalization : The compound has also been used in organic synthesis and functionalization processes. A notable study involved the regioselective functionalization of (trifluoromethoxy)pyridines by organometallic methods (Manteau et al., 2010).
Pharmaceutical and Biomedical Research : While studies directly involving this compound in pharmaceutical contexts are limited, its derivatives and similar compounds have been investigated. For example, research on 2-aryl-2-(pyridin-2-yl)acetamides derived from Disopyramide explored their anticonvulsant activity, indicating potential in drug development (Dawidowski et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The development of methods for the synthesis of trifluoromethoxylated compounds has been an area of great interest . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .
properties
IUPAC Name |
sodium;2-[4-(trifluoromethoxy)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-1-2-12-5(3-6)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFCPEWZNAAVRL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)


![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)


![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)
